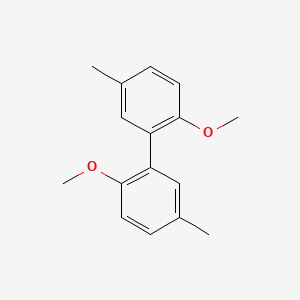

2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7168-55-0 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

1-methoxy-2-(2-methoxy-5-methylphenyl)-4-methylbenzene |

InChI |

InChI=1S/C16H18O2/c1-11-5-7-15(17-3)13(9-11)14-10-12(2)6-8-16(14)18-4/h5-10H,1-4H3 |

InChI Key |

PHSNYHFJEZIZBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C)OC |

Origin of Product |

United States |

Physicochemical Properties

The fundamental physicochemical properties of 2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl are crucial for its handling, purification, and application in various chemical processes. These properties are dictated by its molecular structure, including its molecular weight and the nature of its constituent atoms and functional groups.

Interactive Data Table of

| Property | Value | Reference |

| Molecular Formula | C16H18O2 | guidechem.comchemnet.com |

| Molecular Weight | 242.31 g/mol | guidechem.com |

| Exact Mass | 242.130679813 u | guidechem.com |

| Topological Polar Surface Area | 18.5 Ų | guidechem.com |

| Heavy Atom Count | 18 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

Synthetic Methodologies for 2,2 Dimethoxy 5,5 Dimethyl 1,1 Biphenyl and Analogues

Strategies for Biphenyl (B1667301) Core Formation

The construction of the biphenyl core is the cornerstone of synthesizing 2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl and its analogs. The primary approaches involve the coupling of two aryl units, facilitated by various catalytic systems.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. organic-chemistry.orgresearchgate.net These reactions typically involve the use of a transition metal catalyst, most commonly palladium or nickel, to facilitate the coupling of two different aryl partners. nih.gov

The Suzuki-Miyaura coupling is a widely employed method for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. gre.ac.ukmdpi.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide or triflate. nih.gov

In the context of synthesizing substituted 2,2'-dimethoxybiphenyls, a typical Suzuki-Miyaura approach would involve the reaction of a 2-methoxyphenylboronic acid derivative with a corresponding 2-methoxyphenyl halide. nih.govresearchgate.net For the specific synthesis of this compound, this could be achieved through the homocoupling of 2-methoxy-5-methylphenylboronic acid or the cross-coupling of 2-bromo-4-methylanisole (B1265754) with 2-methoxy-5-methylphenylboronic acid.

The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govkochi-tech.ac.jp The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. ionicviper.org

| Coupling Partners | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Aryl Halide + Arylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Unsymmetrical Biaryl | Good to Excellent |

| 2-Methoxyphenyl Bromide + 2-Methoxyphenylboronic Acid | Pd-loaded Chiral Silica | - | Water/Ethanol (B145695) | 2,2'-Dimethoxybiphenyl (B32100) | Quantitative |

| Aryl Chlorides + Arylboronic Acids | Pd(OAc)2/SPhos | K3PO4 | Toluene | Functionalized Biaryls | High |

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls through the copper-mediated homocoupling of aryl halides. nih.govresearchgate.net This reaction typically requires high temperatures and the use of stoichiometric amounts of copper powder. rsc.org While effective, the harsh conditions can limit its applicability for substrates with sensitive functional groups.

Modern variations of the Ullmann reaction often employ palladium or nickel catalysts, which can facilitate the coupling under milder conditions. researchgate.netresearchgate.net These reactions can proceed through a mechanism involving the oxidative addition of the aryl halide to a low-valent metal center, followed by reductive elimination to form the biaryl product.

For the synthesis of this compound, an Ullmann-type homocoupling would involve the reaction of two molecules of a suitable precursor like 1-halo-2-methoxy-5-methylbenzene. The choice of halogen (I > Br > Cl) can significantly influence the reaction rate. rsc.org

| Aryl Halide | Catalyst/Promoter | Conditions | Product |

|---|---|---|---|

| Iodobenzene | Cu powder | High Temperature | Biphenyl |

| Aryl Halides | Pd or Ni nanoparticles | Aqueous media | Symmetrical Biaryls |

| Aryl Iodides | Pd-NPs/ZrO2 | Water, 90°C | Symmetrical Biaryls |

Beyond the well-defined Suzuki and Ullmann reactions, a broader category of palladium-catalyzed coupling reactions exists for biaryl synthesis. These can include couplings of various organometallic reagents with aryl halides or pseudohalides. semanticscholar.org For instance, the Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. nih.govresearchgate.net

These methods offer alternative pathways to biaryl structures and can be advantageous depending on the availability of starting materials and the desired functional group tolerance. The general mechanistic principle of oxidative addition, transmetalation, and reductive elimination is a common thread through many of these palladium-catalyzed processes. nih.gov

Reductive Coupling Pathways for Aromatic Precursors

Reductive coupling offers an alternative strategy for biphenyl synthesis that avoids the pre-functionalization required for many cross-coupling reactions. These methods typically involve the reduction of an aromatic precursor in the presence of a suitable catalyst.

One notable example is the Birch reduction of biphenyls, which involves the dissolution of an alkali metal in liquid ammonia (B1221849) to generate solvated electrons that reduce the aromatic rings. nsf.gov While this is often used for dearomatization, related reductive coupling of aryl halides can be achieved using reducing agents like zinc or manganese powder in the presence of a transition metal catalyst. researchgate.net

Homocoupling of Halogenated Precursors (e.g., Ni(II) Catalysis)

Nickel-catalyzed homocoupling of aryl halides has emerged as a powerful and cost-effective alternative to palladium-based systems for the synthesis of symmetrical biaryls. lookchem.comresearchgate.net These reactions are often promoted by a reducing agent, such as zinc metal, which reduces the Ni(II) precatalyst to a catalytically active Ni(0) species. researchgate.net

The mechanism is believed to involve the oxidative addition of the aryl halide to the Ni(0) complex to form an arylnickel(II) intermediate. Subsequent steps can vary, but may involve transmetalation with another arylnickel species or a disproportionation pathway leading to a diarylnickel(II) complex, which then undergoes reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. rsc.org

The synthesis of this compound via this method would utilize a halogenated precursor such as 2-bromo-4-methylanisole or 2-chloro-4-methylanisole in the presence of a Ni(II) catalyst and a stoichiometric reductant. The efficiency of the coupling can be influenced by the choice of ligands on the nickel catalyst. nih.gov

| Aryl Halide | Catalyst | Reductant | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Aryl Chlorides, Bromides, Iodides | NiX2(PPh3)2 | Zn | THF | Symmetrical Biaryls | Good |

| 4-Bromo-N,N-dimethylaniline | Ni(2,2'-bpy)3Br2 | Electrochemical | - | Tetramethyl-[1,1'-biphenyl]-4,4'-diamine | 54% |

Aromatization Reactions of Polysubstituted Cyclohexanone (B45756) Derivatives

A powerful strategy for constructing polysubstituted aromatic compounds involves the aromatization of alicyclic precursors. This "bottom-up" approach can provide access to complex substitution patterns that are difficult to achieve through traditional aromatic substitution reactions. Specifically, the aromatization of polysubstituted cyclohexanone derivatives offers a convergent route to functionalized biphenyls.

Research has demonstrated an efficient method for the regioselective aromatization of polysubstituted cyclohexanone derivatives to yield functionalized biphenyls with at least one phenolic hydroxyl group. orgsyn.org This transformation can be achieved using a catalytic system of iodine and Palladium on carbon (Pd/C) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. orgsyn.orgsci-hub.se The cyclohexanone precursors themselves are readily synthesized via domino reactions, such as Knoevenagel, Michael, and Aldol condensations, starting from β-keto carbonyl compounds and aromatic aldehydes. sci-hub.se

The proposed mechanism involves the oxidation of the intermediate cyclohexanone by iodine. The use of a relatively inexpensive catalyst system, mild reaction conditions, and high selectivity makes this a practical method for preparing highly functionalized biaryl compounds. orgsyn.org

Table 1: Optimized Conditions for Aromatization of a Model Cyclohexanone Derivative Interactive table available in the online version.

| Entry | Catalyst System | Temperature (°C) | Yield of Biphenyl (%) |

|---|---|---|---|

| 1 | 10% I₂, 10% Pd/C, DMSO | 90 | 55 |

| 2 | 25% I₂, 20% Pd/C, DMSO | 90 | 65 |

| 3 | 75% I₂, 20% Pd/C, DMSO | 90 | 60-65 |

Data sourced from studies on the aromatization of diacetyl-phenyl-methyl cyclohexanone derivatives. sci-hub.se

This methodology provides a foundational framework for synthesizing the 5,5'-dimethyl-1,1'-biphenyl core, which can then be further functionalized as described in subsequent sections.

Introduction of Methoxy (B1213986) and Methyl Functionalities

Once the biphenyl scaffold is formed, the introduction of specific substituents is required. Methoxy and methyl groups can be installed either through direct functionalization of the aromatic C-H bonds or by converting other functional groups in post-coupling steps.

Direct Methoxylation and Methylation of Biphenyl Scaffolds

Direct C-H activation is a modern and atom-economical approach to functionalize aromatic rings without the need for pre-installed leaving groups.

Direct Methoxylation: The direct installation of methoxy groups onto an aromatic core remains a challenge. However, recent advances in palladium/norbornene cooperative catalysis have enabled the ortho-C-H methoxylation of aryl halides. This method uses a specially designed N-O reagent that acts as an oxygen electrophile, reacting with an electron-rich Pd(II) nucleophile in a unique SN2-type pathway. acs.org This strategy allows for the streamlined synthesis of complex methyl aryl ethers and provides a modular approach to access otherwise challenging substitution patterns. acs.org

Direct Methylation: Palladium-catalyzed ortho-C–H methylation has been successfully applied to substrates like benzaldehydes using transient directing groups such as orthanilic acids. These reactions employ reagents like potassium methyl trifluoroborate as the methyl source and a mild oxidant to facilitate the catalytic cycle. While not demonstrated directly on a simple biphenyl, this methodology highlights a viable strategy for the regioselective introduction of methyl groups onto an activated biphenyl scaffold. nih.gov

Post-Coupling Functionalization Strategies

A more traditional and often more versatile approach involves the functionalization of a biphenyl core that already possesses reactive handles, such as hydroxyl or halide groups.

The conversion of a biphenol, such as a 2,2'-dihydroxybiphenyl derivative, to its corresponding dimethoxy ether is a fundamental transformation. The most common and reliable method for this is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride, potassium carbonate) to form a dianionic phenoxide. This nucleophile then reacts with a methylating agent, such as iodomethane (B122720) or dimethyl sulfate, in an SN2 reaction to form the desired methoxy groups. wikipedia.orgorgchemres.org This method is widely used in both laboratory and industrial settings due to its broad scope and reliability for preparing both symmetrical and asymmetrical ethers. wikipedia.org

Table 2: General Conditions for Williamson Ether Synthesis Interactive table available in the online version.

| Component | Reagent Example | Role |

|---|---|---|

| Substrate | 2,2'-Dihydroxy-5,5'-dimethyl-1,1'-biphenyl | Alcohol Precursor |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonating Agent |

| Methylating Agent | Iodomethane (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | Electrophile |

The introduction of methyl groups at specific positions, such as the 5 and 5' positions, can be achieved with high precision using modern cross-coupling reactions. For instance, a dihalo-biphenyl derivative (e.g., 5,5'-dibromo-2,2'-dimethoxy-1,1'-biphenyl) can be subjected to a Suzuki-Miyaura cross-coupling reaction. Using a methylboronic acid or its ester in the presence of a palladium catalyst and a base, the methyl groups can be installed specifically at the positions of the halogen atoms. This post-coupling functionalization strategy offers excellent control over the final structure.

Asymmetric Synthesis Approaches for Chiral Analogues

Biphenyls with bulky substituents at the ortho positions (2, 2', 6, and 6') exhibit hindered rotation around the central C-C single bond. This phenomenon, known as atropisomerism, results in the existence of stable, non-interconverting enantiomers, making the biphenyl axis a stereogenic element. nih.gov The synthesis of single enantiomers of these axially chiral compounds is crucial for applications in asymmetric catalysis and medicinal chemistry.

The most powerful method for the atroposelective synthesis of chiral biaryls is the asymmetric Suzuki-Miyaura cross-coupling reaction. rsc.org This approach involves coupling an aryl halide with an arylboronic acid using a palladium catalyst coordinated to a chiral ligand. The chiral ligand, typically a phosphine (B1218219) derivative, creates a chiral environment around the metal center, which directs the C-C bond formation to favor one of the two possible atropisomers.

Numerous chiral ligands have been developed to achieve high enantioselectivity in these couplings. The choice of ligand, substrate, and reaction conditions is critical for achieving high yields and enantiomeric excess (ee). acs.orgresearchgate.net Chiral phosphoric acids have also been utilized as organocatalysts for the asymmetric arylation of naphthols with quinones, providing access to axially chiral biaryldiols with excellent enantioselectivities. acs.org This demonstrates an efficient transfer of stereochemical information from the catalyst to the biaryl axis. acs.orgresearchgate.net

Table 3: Examples of Catalyst Systems in Asymmetric Biaryl Synthesis Interactive table available in the online version.

| Catalyst/Ligand Type | Reaction Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid (e.g., (S)-TRIP) | Arylation of 2-naphthols with quinones | Up to 99% | researchgate.net |

| Chiral Cobalt(I), Iridium(I), Rhodium(I) Complexes | [2+2+2] Cycloaddition | High | acs.org |

| Palladium / Chiral Phosphoramidite (B1245037) Ligands | Asymmetric Cycloadditions | High | rsc.org |

These asymmetric strategies are essential for accessing enantiomerically pure analogues of this compound, which can serve as valuable chiral ligands or building blocks in their own right.

Design and Development of Axially Chiral Ligands (e.g., BIPHNOL, CYCNOL Cores)

The development of effective axially chiral ligands is crucial for asymmetric catalysis. nih.gov The design of these ligands often focuses on creating a stable, well-defined chiral environment around a metal center. This is typically achieved by introducing sterically demanding groups that restrict the rotation around the biphenyl axis, thus locking the molecule in a specific conformation. The electronic properties of the ligands can also be fine-tuned by the introduction of electron-donating or electron-withdrawing groups to influence the catalytic activity. researchgate.net

BIPHNOL (Biphenyl-based Phenol) Ligands:

BIPHNOLs are a class of axially chiral ligands derived from a [1,1'-biphenyl]-2,2'-diol scaffold. chemrxiv.orgchemrxiv.org The design principle behind BIPHNOL ligands involves the strategic placement of substituents on the biphenyl core to control the dihedral angle and the steric and electronic properties of the ligand. researchgate.net This modularity allows for the creation of a diverse library of ligands that can be screened for optimal performance in various asymmetric reactions. chemrxiv.org

The synthesis of BIPHNOL ligands often starts from a racemic biphenyl precursor, which is then resolved into its enantiomers. Subsequent functionalization of the biphenyl core allows for the introduction of various substituents at the 3, 3', 5, 5', and 6, 6' positions. chemrxiv.org For instance, the synthesis of (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1) can be achieved from (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde through a sequence of reduction, bromination, hydrogenation, and demethylation reactions. chemrxiv.org Further modifications, such as halogenation or cross-coupling reactions, can be employed to introduce a wide range of functional groups at the 5 and 5' positions. nih.gov

Table 1: Synthesis of Representative BIPHNOL Ligands

| Entry | Precursor | Reagents and Conditions | Product | Yield (%) |

| 1 | (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde | i. NaBH4, EtOH; ii. PBr3, CH2Cl2; iii. H2, Pd/C; iv. BBr3, CH2Cl2 | (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol | ~90 (over 4 steps) |

| 2 | (S)-6,6'-dimethyl-2,2'-dimethoxy-1,1'-biphenyl | NBS, DMF | (S)-5,5'-dibromo-6,6'-dimethyl-2,2'-dimethoxy-1,1'-biphenyl | 95 |

| 3 | (S)-5,5'-dibromo-6,6'-dimethyl-2,2'-dimethoxy-1,1'-biphenyl | MeB(OH)2, Pd(PPh3)4, K2CO3, Toluene/H2O | (S)-5,5',6,6'-tetramethyl-2,2'-dimethoxy-1,1'-biphenyl | 80 |

CYCNOL (Cyclic Biphenyl-based Diol) Ligands:

CYCNOLs represent another class of axially chiral biphenyl-2,2'-diol based ligands. A key design feature of CYCNOLs is the presence of a cyclic tether connecting the 6 and 6' positions of the biphenyl core. This cyclic structure imparts greater rigidity to the ligand and allows for precise control over the dihedral angle of the biphenyl unit by varying the length and nature of the tether. chemrxiv.org This fine-tuning of the ligand's geometry can have a significant impact on the enantioselectivity of the catalyzed reaction.

The synthesis of CYCNOL cores generally involves the construction of the cyclic tether on a pre-existing biphenyl scaffold. This can be achieved through various cyclization strategies, such as ring-closing metathesis or annulation reactions. The resulting cyclic biphenyldiols can then be further functionalized to generate a variety of ligands, including phosphoramidites and diphosphines, for use in asymmetric catalysis. chemrxiv.org

Stereoselective Coupling Reactions for Biphenyl Derivatives

The stereoselective synthesis of the biphenyl core is a cornerstone of axially chiral chemistry. Several cross-coupling reactions have been developed for this purpose, with the Suzuki-Miyaura and Ullmann couplings being among the most prominent.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, including the construction of biaryl systems. gre.ac.ukkochi-tech.ac.jp The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. gre.ac.uk For the synthesis of this compound, this would typically involve the coupling of a 2-methoxy-5-methylphenylboronic acid with a 1-halo-2-methoxy-5-methylbenzene.

The stereoselectivity of the Suzuki-Miyaura coupling in the context of atropisomeric biphenyls is highly dependent on the choice of chiral ligand for the palladium catalyst. The ligand creates a chiral pocket around the metal center, influencing the orientation of the coupling partners during the key bond-forming step and thus favoring the formation of one enantiomer over the other.

A one-pot approach combining the Suzuki-Miyaura coupling with crystal ripening has been reported for the synthesis of crystalline 2,2'-dimethoxybiphenyl. researchgate.net This reaction between 2-methoxyphenyl bromide and 2-methoxyphenylboronic acid was catalyzed by Pd-loaded chiral silica/polyethyleneimine systems. researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling for 2,2'-Dimethoxybiphenyl Synthesis

| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-methoxyphenyl bromide | 2-methoxyphenylboronic acid | Pd-loaded chiral silica/PEI | - | Water/Ethanol | Not specified | >98 |

| 2 | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 70-110 | Good conversion |

Ullmann Coupling:

The Ullmann coupling is a classical method for the synthesis of symmetrical biaryls, involving the copper-mediated coupling of two molecules of an aryl halide. thermofisher.comorganic-chemistry.org While traditionally requiring harsh reaction conditions (high temperatures), modern variations of the Ullmann reaction can be performed under milder conditions. thermofisher.com For the synthesis of a symmetrical biphenyl like this compound, the Ullmann coupling of 1-halo-2-methoxy-5-methylbenzene would be a direct approach.

Achieving stereoselectivity in Ullmann couplings for the synthesis of axially chiral biphenyls often involves the use of a chiral auxiliary or a chiral ligand. Asymmetric intramolecular Ullmann coupling has been shown to be a highly diastereoselective method for the preparation of biaryl diphosphine dioxides, where central chirality is effectively transferred to axial chirality.

A solvent-free Ullmann coupling has been reported for the synthesis of 2,2'-dinitrobiphenyl (B165474) from 1-iodo-2-nitrobenzene (B31338) using copper powder at elevated temperatures. rsc.org This method highlights the potential for developing more environmentally benign synthetic routes.

Table 3: Example of Solvent-Free Ullmann Coupling

| Entry | Aryl Halide | Catalyst | Temperature (°C) | Product | Conversion (%) |

| 1 | 1-iodo-2-nitrobenzene | Copper powder | ~150-160 | 2,2'-dinitrobiphenyl | 50-90 |

Chemical Reactivity and Transformation Pathways of 2,2 Dimethoxy 5,5 Dimethyl 1,1 Biphenyl

Aromatic Substitution Reactions

The aromatic rings of 2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl are electron-rich due to the activating effects of the methoxy (B1213986) and methyl groups, making them prime candidates for electrophilic aromatic substitution. youtube.com

The directing effects of the substituents on the biphenyl (B1667301) system are paramount in determining the outcome of electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) is a potent activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org Similarly, the methyl group (-CH₃) is an ortho-, para-directing activator, albeit weaker than the methoxy group.

In the case of this compound, each benzene (B151609) ring has two available positions for substitution: C3 (and C3') and C6 (and C6').

The methoxy group at C2 strongly activates the adjacent C3 position (ortho) and the C6 position (para to the biphenyl linkage, but ortho to the methyl group).

The methyl group at C5 activates the adjacent C6 position (ortho) and the C3 position (meta to the methyl group, but activated by the methoxy group).

The combined influence of both groups, along with steric considerations, suggests that electrophilic attack is most likely to occur at the C6 and C6' positions, which are activated by both the methoxy and methyl groups and are sterically more accessible than the C3 and C3' positions. Friedel-Crafts type acylation reactions on similar 2,2'-dimethoxybiphenyl (B32100) systems have shown high reactivity, indicating the strong acyl-acceptor ability of this scaffold for electrophilic aromatic substitution. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating Groups | Directing Influence | Predicted Reactivity |

| C3, C3' | Methoxy (at C2) | ortho | Moderate; potentially hindered by the adjacent phenyl ring. |

| C6, C6' | Methoxy (at C2), Methyl (at C5) | ortho to both | High; most likely site of substitution. |

Halogenation, a classic electrophilic aromatic substitution reaction, is expected to follow the reactivity patterns outlined above. Research on structurally similar hydroxylated biphenyls provides insight into the likely outcomes for this compound. For instance, the bromination of 2,2'-dihydroxy-3,3'-dimethoxy-5,5'-dipropyl-1,1'-biphenyl proceeds regioselectively to yield the 6,6'-dibromo derivative. nih.gov This suggests that halogenation of this compound would similarly occur at the C6 and C6' positions, which are the most electronically activated and sterically accessible sites.

Table 2: Representative Halogenation Reaction on a Substituted Biphenyl

| Starting Material | Reagent | Product | Position of Substitution | Reference |

| 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dipropyl-1,1'-biphenyl | Bromine | 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dipropyl-6,6'-dibromo-1,1'-biphenyl | 6,6' | nih.gov |

Oxidation and Reduction Chemistry

The methoxy and methyl groups, as well as the biphenyl core, can undergo various oxidative and reductive transformations.

The methoxy groups in this compound can be cleaved under oxidative conditions. This oxidative demethylation can be achieved using various reagents. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) in aqueous acetonitrile (B52724) is known to oxidize hydroquinone (B1673460) dimethyl ethers to their corresponding quinones. mdma.ch Other reagents, such as stabilized formulations of 2-iodoxybenzoic acid (SIBX), can also perform oxygenative demethylation on phenolic methyl aryl ethers. mdma.ch

The benzylic methyl groups are also susceptible to oxidation. Strong oxidizing agents, such as chromic acid or potassium permanganate, can oxidize alkyl side chains on an aromatic ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.org This reaction would convert the methyl groups of the title compound into carboxylic acid functionalities.

The aromatic rings of the biphenyl system can be reduced under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, is a common method for the partial reduction of aromatic rings. nsf.gov The reduction of substituted biphenyls can lead to various dihydrobiphenyl products, with the regioselectivity influenced by the electronic nature of the substituents. nsf.gov For methoxy-substituted rings, the reduction typically yields a dihydro derivative where the double bonds are not conjugated with the oxygen atom. The methyl groups would also influence the final structure of the reduced product.

Diversification via Functional Group Interconversions

The existing methoxy and methyl groups on the this compound scaffold serve as handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

A primary transformation is the cleavage of the methyl ethers to form the corresponding di-phenol, 2,2'-dihydroxy-5,5'-dimethyl-1,1'-biphenyl. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent. nih.gov The resulting hydroxyl groups can then be subjected to a wide array of subsequent reactions, including:

Etherification: Reaction with alkyl halides to introduce new alkoxy groups.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.

O-Arylation: Coupling reactions to form diaryl ethers.

Furthermore, the oxidation of the methyl groups to carboxylic acids, as mentioned in section 3.2.1, opens another avenue for diversification. The resulting carboxylic acid groups can be converted into esters, amides, or other acid derivatives, significantly expanding the chemical space accessible from the parent compound.

Table 3: Key Functional Group Interconversions

| Functional Group | Reagent/Condition | New Functional Group | Potential Subsequent Reactions |

| Methoxy (-OCH₃) | Boron Tribromide (BBr₃) | Hydroxyl (-OH) | Etherification, Esterification, O-Arylation |

| Methyl (-CH₃) | Chromic Acid (H₂CrO₄) or Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to alcohol |

Formation of Carbonyl and Carboxylic Acid Derivatives

The presence of benzylic methyl groups at the 5 and 5' positions of the biphenyl core provides a direct handle for oxidation to introduce carbonyl and carboxylic acid functionalities. Benzylic carbons are particularly susceptible to oxidation due to the stability of the resulting benzylic radical intermediates. youtube.comyoutube.com

The transformation typically proceeds in a stepwise manner. A mild oxidation can convert the dimethylbiphenyl into the corresponding 2,2'-dimethoxy-1,1'-biphenyl-5,5'-dicarbaldehyde. Subsequent, more vigorous oxidation of this dialdehyde (B1249045), or direct strong oxidation of the parent compound, yields 2,2'-dimethoxy-1,1'-biphenyl-5,5'-dicarboxylic acid. This conversion is analogous to the industrial Mid-Century (MC) process used for oxidizing p-xylene (B151628) to terephthalic acid. acs.org The liquid-phase oxidation of dimethylbiphenyls to their corresponding dicarboxylic acids is a well-established industrial process, often employing a catalyst system in an acidic solvent under an oxygen atmosphere. acs.orgchemicalbook.comosti.govgoogle.com

Commonly used catalytic systems involve a mixture of cobalt and manganese salts, often with a bromine source, in an acetic acid solvent. chemicalbook.comgoogle.com The reaction is typically conducted at elevated temperatures and pressures to facilitate the oxidation process. The resulting dicarboxylic acid is a valuable intermediate, which can be further purified or esterified, for example, with methanol (B129727) and sulfuric acid to produce the corresponding dimethyl ester, a common precursor in polymer synthesis. acs.org

| Oxidizing System | Solvent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| O₂, Co(OAc)₂, Mn(OAc)₂, KBr | Acetic Acid / Acetic Anhydride | Reflux, 12-17 h | Dicarboxylic Acid | chemicalbook.com |

| O₂, Co/Mn/Br catalyst | Acidic Solvent | 150-210°C | Dicarboxylic Acid | google.com |

| TEMPO / NaOCl then NaClO₂ | Phase-transfer (e.g., CH₂Cl₂/H₂O) | Room Temperature | Carboxylic Acid | nih.gov |

Ring-Closing and Cyclization Reactions (e.g., Bitetralonyl, Bianthronyl (B1584848) Formation)

The rigid, yet conformationally flexible, biphenyl backbone can be exploited to construct fused polycyclic systems through intramolecular cyclization reactions. The synthesis of complex structures such as bitetralonyl or bianthronyl derivatives from a biphenyl precursor typically involves an intramolecular Friedel-Crafts acylation.

This process requires the prior installation of two carboxylic acid functional groups (or their activated derivatives, like acyl chlorides) at the 2 and 2' positions of the biphenyl core. Starting from the 2,2'-dimethoxy-1,1'-biphenyl-5,5'-dicarboxylic acid obtained via oxidation (as described in section 3.3.1), a multi-step sequence can be envisioned. The carboxylic acid groups would first be converted into more reactive acyl chlorides, for instance, by treatment with thionyl chloride or oxalyl chloride.

The resulting 2,2'-dimethoxy-1,1'-biphenyl-5,5'-dicarbonyl dichloride can then undergo a double intramolecular Friedel-Crafts acylation. This reaction, promoted by a strong Lewis acid such as aluminum chloride (AlCl₃), would involve the electrophilic attack of each acylium ion onto the adjacent aromatic ring at the 4 and 4' positions, respectively. The outcome of this double cyclization would be a tetracyclic diketone, possessing a bianthronyl-type core structure. The success of such cyclizations depends on the activation of the aromatic rings and the geometric feasibility of the ring closure.

| Starting Material | Reagent | Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| Di-carboxylic Acid | SOCl₂ or (COCl)₂ | - | DCM or Toluene | Di-acyl Chloride |

| Di-acyl Chloride | - | AlCl₃, FeCl₃, or TfOH | CS₂, Nitrobenzene, or DCE | Cyclic Diketone |

Derivatization to Schiff Bases and Heterocyclic Compounds (e.g., Pyridines, Pyrazolo[3,4-b]pyridine, Pyrido[2,3-d]pyrimidines)

The functionalized biphenyl core of this compound serves as a versatile platform for the synthesis of elaborate nitrogen-containing compounds, including Schiff bases and fused heterocyclic systems. These transformations typically require the introduction of nitrogen-based functional groups onto the aromatic rings, which then participate in condensation and cyclization reactions.

Derivatization to Schiff Bases

The synthesis of Schiff bases necessitates the presence of primary amino groups. A common strategy to achieve this from the parent biphenyl involves a two-step process: nitration followed by reduction. The electron-donating methoxy and methyl groups direct electrophilic nitration to the vacant positions of the aromatic rings, likely the 4 and 4' positions. Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would yield 2,2'-dimethoxy-5,5'-dimethyl-4,4'-dinitro-1,1'-biphenyl.

Subsequent reduction of the dinitro compound to the corresponding diamine, this compound-4,4'-diamine, can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid. The resulting diamine is a key intermediate that can readily undergo condensation with two equivalents of an aldehyde or ketone to form a di-Schiff base (di-imine). This reaction is often catalyzed by a few drops of acid and is performed in a solvent like ethanol (B145695) or methanol. researchgate.neturfu.ruresearchgate.net

| Reaction Step | Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Dinitration | HNO₃ / H₂SO₄ | 0°C to room temperature | Dinitro-biphenyl | General Method |

| Reduction | H₂/Pd-C or SnCl₂/HCl | Various | Diamino-biphenyl | orgsyn.orggoogle.com |

| Schiff Base Condensation | Aromatic/Aliphatic Aldehyde (2 eq.) | Ethanol, reflux, acid catalyst | Di-Schiff Base | urfu.ruunsri.ac.idunsri.ac.id |

Synthesis of Heterocyclic Compounds

The construction of complex heterocyclic rings fused to or linked by the biphenyl scaffold requires the synthesis of specific precursors that can participate in multicomponent or condensation reactions.

Pyridines: Pyridine rings can be synthesized through various classical methods, such as the Hantzsch synthesis. ijnrd.org The 2,2'-dimethoxy-1,1'-biphenyl-5,5'-dicarbaldehyde, obtained from the oxidation of the parent compound, can serve as a dialdehyde precursor. A double Hantzsch-type reaction involving the condensation of this dialdehyde with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and two equivalents of an ammonia source would lead to the formation of a biphenyl molecule linked to two dihydropyridine (B1217469) rings, which can be subsequently aromatized to yield the corresponding bis-pyridine derivative.

Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine system often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov To access such a system from the starting biphenyl, one could envision a pathway where the biphenyl core is first subjected to a double Friedel-Crafts acylation to introduce two diketone functionalities. This resulting bis(β-diketone) could then react with two equivalents of a 5-aminopyrazole derivative in the presence of an acid or Lewis acid catalyst (e.g., ZrCl₄) to construct two pyrazolo[3,4-b]pyridine moieties linked by the central biphenyl structure. mdpi.com

Pyrido[2,3-d]pyrimidines: This fused heterocyclic system is frequently assembled via multicomponent reactions. rsc.orgjocpr.comresearchgate.net A common approach involves the condensation of a 6-aminopyrimidine (such as 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound like malononitrile. rsc.orgjocpr.com The 2,2'-dimethoxy-1,1'-biphenyl-5,5'-dicarbaldehyde intermediate can again be utilized here. A one-pot reaction of one equivalent of the dialdehyde with two equivalents each of 6-aminouracil (B15529) and malononitrile, often under thermal, microwave, or catalyst-promoted conditions, could lead to the symmetrical synthesis of a bis(pyrido[2,3-d]pyrimidine) derivative.

| Heterocycle | Biphenyl Precursor | Key Reactants | General Reaction Type | Reference |

|---|---|---|---|---|

| Pyridine | Dialdehyde | β-Ketoester, Ammonia | Hantzsch Synthesis | ijnrd.orgbaranlab.org |

| Pyrazolo[3,4-b]pyridine | Bis(β-diketone) | 5-Aminopyrazole | Condensation/Cyclization | nih.govresearchgate.netnih.gov |

| Pyrido[2,3-d]pyrimidine | Dialdehyde | 6-Aminouracil, Malononitrile | Multicomponent Reaction | rsc.orgnih.govnih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR Chemical Shift Analysis

A ¹H NMR spectrum of 2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. Due to the molecule's C2 symmetry, the two aromatic rings are chemically equivalent, simplifying the spectrum.

The aromatic region would likely display a set of signals corresponding to the three distinct protons on each ring (H-3, H-4, and H-6). The chemical shifts (δ) would be influenced by the electron-donating effects of the methoxy and methyl groups. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.7-4.0 ppm. The methyl group protons (-CH₃) at the C-5 and C-5' positions would also produce a singlet, expected at a higher field (lower ppm value, around 2.3-2.5 ppm) compared to the methoxy signal. Spin-spin coupling between adjacent aromatic protons would result in characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets) that would be crucial for assigning each proton to its specific position on the aromatic ring.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this symmetric biphenyl (B1667301), one would expect to see eight unique carbon signals:

Six signals for the aromatic carbons (C-1 to C-6).

One signal for the methoxy carbons (-OCH₃).

One signal for the methyl carbons (-CH₃).

The chemical shifts of the aromatic carbons would be diagnostic. The carbons directly attached to the oxygen of the methoxy groups (C-2, C-2') would be significantly deshielded (shifted downfield to ~155-160 ppm). The carbons bearing the methyl groups (C-5, C-5') and the carbons linking the two rings (C-1, C-1') would also have characteristic shifts. The methoxy carbon signal typically appears around 55-60 ppm, while the methyl carbon signal would be found at a much higher field (~20-25 ppm).

2D NMR Methodologies for Structural Elucidation

To definitively assign all proton and carbon signals and to confirm the structure, various two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks, confirming which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals for the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be essential for assigning the quaternary (non-protonated) carbons, such as C-1, C-2, and C-5, by observing their correlations with nearby protons. For instance, the methoxy protons would show a correlation to the C-2 carbon.

Vibrational Spectroscopy (FT-IR, Raman)

Identification of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra would exhibit characteristic bands confirming the presence of the key functional groups:

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretching of the methoxy groups would be prominent, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings would appear in the fingerprint region below 900 cm⁻¹, providing information on the substitution pattern.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorption bands arising from π→π* transitions within the biphenyl system. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the substitution pattern and the dihedral angle between the two aromatic rings. The presence of methoxy and methyl groups (auxochromes) would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl.

Analysis of Electronic Transitions (π-π and n-π Transitions)**

The electronic absorption spectrum of this compound, like other substituted aromatic compounds, is characterized by transitions of electrons within its molecular orbitals. The primary electronic transitions observed in the ultraviolet-visible (UV-Vis) region are π-π* (pi to pi antibonding) and n-π* (non-bonding to pi antibonding) transitions.

The π-π* transitions arise from the excitation of electrons from the π bonding orbitals of the aromatic rings to the corresponding π* antibonding orbitals. These transitions are typically of high intensity and are responsible for the strong absorption bands observed in the UV spectra of aromatic compounds. For substituted biphenyls, these transitions are influenced by the electronic effects of the substituents and the degree of conjugation between the two phenyl rings. In a related divanillin derivative, an absorption peak was observed at 275 nm, which is characteristic of such π-π* transitions in a substituted biphenyl system. mdpi.com The methoxy and methyl groups on the biphenyl scaffold act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted biphenyl.

The n-π* transitions involve the excitation of an electron from a non-bonding orbital (n), located on the oxygen atoms of the methoxy groups, to a π* antibonding orbital of the aromatic ring. These transitions are generally much weaker in intensity than π-π* transitions and may appear as shoulders on the main absorption bands or be completely obscured by them. The energy for these transitions is typically lower than for π-π* transitions, meaning they occur at longer wavelengths.

| Transition Type | Origin | Expected Intensity | General Spectral Region |

|---|---|---|---|

| π-π | Aromatic Rings | High | Ultraviolet (UV) |

| n-π | Oxygen lone pairs (Methoxy groups) | Low | Near-UV / Visible |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₆H₁₈O₂. guidechem.com HRMS analysis provides an experimental exact mass that can be compared to the theoretically calculated mass. This confirmation is crucial for verifying the identity of a synthesized or isolated compound. The analysis is often performed using a soft ionization technique like electrospray ionization (ESI) to observe the protonated molecule [M+H]⁺. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈O₂ |

| Calculated Monoisotopic Mass | 242.1307 g/mol guidechem.com |

| Expected Ion (ESI-HRMS) | [C₁₆H₁₈O₂ + H]⁺ |

| Calculated Exact Mass of Ion | 243.1385 g/mol |

The close agreement between the measured and calculated exact mass provides high confidence in the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds. researchgate.net It is routinely employed to assess the purity of this compound and to identify it within complex mixtures. umich.edunih.gov

In a typical GC-MS analysis, the sample is first vaporized and separated on a gas chromatography column. Components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time under a given set of chromatographic conditions, which serves as an initial identifier.

After separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a unique "molecular fingerprint." This fragmentation pattern, along with the retention time, allows for confident identification and purity assessment of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for analyzing molecules with minimal fragmentation. wikipedia.orgnih.gov Unlike the hard ionization of EI-MS, ESI generates ions directly from a solution, making it suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile. nih.gov

When analyzing this compound by ESI-MS, the primary ion observed is typically the protonated molecule, [M+H]⁺. nih.gov This is because very little excess energy is transferred to the analyte during the ionization process, leaving the molecular ion intact. wikipedia.org The resulting spectrum is often simple, dominated by the peak corresponding to the protonated molecule at an m/z value that directly confirms the compound's molecular weight (242.31 g/mol ). guidechem.com This technique is frequently coupled with HRMS detectors for precise mass measurements and molecular formula confirmation as described previously.

X-ray Crystallography for Solid-State Structure Determination

In the case of 2,2'-disubstituted biphenyls like this compound, significant steric hindrance occurs between the substituents at the ortho positions (the 2 and 2' positions). libretexts.org This steric repulsion prevents the molecule from adopting a planar conformation, as doing so would force the methoxy groups into close and energetically unfavorable proximity. researchgate.net Consequently, the phenyl rings are twisted with respect to each other around the central C-C single bond.

| Compound | Dihedral Angle Between Phenyl Rings | Reference |

|---|---|---|

| Biphenyl (in solution) | ~32-45° | libretexts.orgrsc.org |

| 5,5'-Dichloro-2,2'-dimethoxybiphenyl | 62.17° | uky.edu |

| General range for o,o'-disubstituted biphenyls | 40-70° | researchgate.net |

This data strongly suggests that this compound adopts a significantly twisted conformation in the solid state, with a dihedral angle likely in the range of 60-70° due to the steric demands of the ortho-methoxy groups.

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal lattice of a molecule is stabilized by a network of intermolecular interactions. In the case of substituted biphenyls, these interactions primarily include van der Waals forces, and potentially weak hydrogen bonds such as C-H···O and C-H···π interactions. The specific nature and geometry of these interactions are dictated by the substituents on the biphenyl rings.

For analogous compounds, detailed structural analyses have revealed the significant role of such weak interactions in the supramolecular assembly. For instance, in the crystal structure of 2,2′-dimethoxybiphenyl-5,5′-dimethanol, a related compound, the crystal packing is characterized by a rich three-dimensional network of intermolecular hydrogen bonds and C-H···O interactions. researchgate.net The O-donor···O-acceptor distances in the hydrogen bonds of this analogue are reported to be 2.699 (1) Å and 2.761 (1) Å, with corresponding O—H···O angles of 168 (2)° and 157 (2)°. researchgate.net Furthermore, several C-H···O interactions with H···O distances ranging from 2.41 to 2.76 Å are observed. researchgate.net

Similarly, the crystal structure of 4,4'-dimethoxy-1,1'-biphenyl (B188815) is stabilized by C-H···π and weak π···π interactions. The presence of methoxy groups in this compound suggests the strong possibility of C-H···O interactions, where a hydrogen atom from a methyl group or the aromatic ring of one molecule interacts with the oxygen atom of a methoxy group on an adjacent molecule.

While specific quantitative data for this compound remains elusive, the following table provides a hypothetical summary of the types of intermolecular interactions that would be anticipated based on the analysis of similar structures.

Table 1: Predicted Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Predicted Distance Range (Å) | Predicted Angle Range (°) |

| C-H···O | C-H (methyl/aryl) | O (methoxy) | 2.3 - 2.8 | 120 - 170 |

| C-H···π | C-H (methyl/aryl) | π-system (phenyl ring) | 2.5 - 3.0 (H to ring centroid) | > 140 |

| van der Waals | All atoms | All atoms | N/A | N/A |

This table is predictive and not based on experimental data for the specific compound.

A comprehensive understanding of the crystal packing and intermolecular interactions of this compound awaits the experimental determination of its crystal structure through techniques such as single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Insights into 2,2 Dimethoxy 5,5 Dimethyl 1,1 Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intricate relationship between the structure of a molecule and its chemical and physical properties. These computational methods allow for the detailed investigation of molecular geometries, electronic structures, and spectroscopic characteristics, providing insights that complement and guide experimental work. For complex organic molecules such as 2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl, these theoretical approaches offer a window into its behavior at the atomic level.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the complexity of the many-electron wavefunction, making DFT a computationally efficient yet accurate method for studying molecules like this compound.

Geometry optimization is a fundamental application of DFT, where the algorithm seeks to find the minimum energy conformation of a molecule. researchgate.net This process yields crucial information about bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a defining structural feature of biphenyl (B1667301) derivatives. Furthermore, DFT is extensively used to calculate a wide range of electronic properties, including orbital energies, charge distributions, and spectroscopic parameters. ichem.mddoaj.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex effects of electron exchange and correlation. stackexchange.com For biphenyl systems, where non-covalent interactions and torsional barriers are critical, the selection of an appropriate functional is paramount.

Commonly used hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a starting point for geometry optimizations and electronic property calculations. nih.govdoaj.org However, for systems with significant steric interactions, such as ortho-substituted biphenyls, standard functionals may not adequately capture the attractive dispersive forces. Therefore, dispersion-corrected functionals, such as B3LYP-D3 or ωB97X-D, are often recommended to accurately predict geometries and rotational energy barriers. rsc.orgsemanticscholar.org

For the calculation of electronic properties, particularly those involving excited states like UV-Vis spectra, long-range corrected functionals such as CAM-B3LYP (Coulomb-Attenuating Method B3LYP) frequently provide more accurate results. researchgate.netquantumsimmblogs.comatomistica.online These functionals are designed to better describe long-range electron interactions and charge-transfer excitations. quantumsimmblogs.com The choice of the basis set is also crucial, with triple-ζ basis sets like def2-TZVP or Pople-style basis sets such as 6-311+G(d,p) generally required for obtaining accurate results for substituted biphenyls. rsc.orgmdpi.com

| Functional | Type | Strengths | Weaknesses | Recommended For |

|---|---|---|---|---|

| B3LYP | Hybrid GGA | Good for general-purpose geometry and ground-state properties. nih.gov | Poorly describes dispersion forces; can be inaccurate for excited states. atomistica.online | Initial geometry optimizations, vibrational frequencies. |

| B3LYP-D3 | Dispersion-Corrected Hybrid GGA | Accurately models non-covalent interactions and torsional barriers. rsc.orgsemanticscholar.org | May still have limitations for charge-transfer excited states. | Accurate geometry optimization, conformational analysis. |

| M06-2X | Hybrid Meta-GGA | Good for thermochemistry, kinetics, and non-covalent interactions. | Higher computational cost compared to B3LYP. atomistica.online | Reaction barriers, systems with significant non-covalent interactions. |

| CAM-B3LYP | Long-Range Corrected Hybrid | Excellent for excited states, charge-transfer systems, and electronic spectra. researchgate.netquantumsimmblogs.com | Higher computational cost; may not be necessary for simple ground-state geometries. | TD-DFT calculations (UV-Vis), systems with potential charge transfer. |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. nih.govchemrxiv.org The MESP map displays the electrostatic potential on the surface of the molecule, where different colors represent regions of varying potential.

For this compound, the MESP analysis is expected to reveal distinct regions of charge concentration.

Negative Potential (Nucleophilic Regions): The most electron-rich areas, typically colored red or yellow, are anticipated to be localized around the oxygen atoms of the two methoxy (B1213986) groups due to the high electronegativity and lone pairs of electrons on the oxygen atoms. These sites represent the most likely points for electrophilic attack.

Positive Potential (Electrophilic Regions): Electron-deficient regions, colored in shades of blue, are expected to be found around the hydrogen atoms of the methyl and methoxy groups, as well as the aromatic hydrogens. These areas are susceptible to nucleophilic attack.

The MESP map provides a qualitative but powerful prediction of how the molecule will interact with other charged or polar species. chemrxiv.org

| Molecular Region | Expected Potential | Predicted Reactivity |

|---|---|---|

| Oxygen Atoms (Methoxy) | Highly Negative | Site for Electrophilic Attack |

| Aromatic Rings (π-system) | Moderately Negative | Interaction with Electrophiles |

| Aromatic Hydrogens | Moderately Positive | Site for Nucleophilic Interaction |

| Methyl/Methoxy Hydrogens | Highly Positive | Site for Nucleophilic Attack |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, defining its electrophilicity. nih.gov

In this compound, both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. These substituents are expected to raise the energy of the HOMO, which would be predominantly a π-orbital delocalized across the two phenyl rings. The LUMO is anticipated to be a corresponding π*-antibonding orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. youtube.com A large energy gap generally indicates high chemical stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For the related molecule 4,4'-dimethoxy-1,1'-biphenyl (B188815), a HOMO-LUMO gap of approximately 4.57 eV has been calculated, suggesting significant stability. A similar value would be expected for the target compound.

| Parameter | Symbol | Formula | Illustrative Value (eV) | Significance |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.50 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -0.95 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.55 | Chemical stability and reactivity researchgate.net |

| Ionization Potential | IP | -EHOMO | 5.50 | Energy to remove an electron |

| Electron Affinity | EA | -ELUMO | 0.95 | Energy released when gaining an electron |

| Chemical Hardness | η | (IP - EA) / 2 | 2.275 | Resistance to change in electron distribution |

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into a localized representation that aligns with the familiar Lewis structure concepts of bonds and lone pairs. wikipedia.orgwisc.edu This method provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. youtube.com

| Donor NBO | Acceptor NBO | Interaction Type | Illustrative E(2) (kcal/mol) | Description |

|---|---|---|---|---|

| LP (O) | π* (Caromatic-Caromatic) | n → π | ~25-30 | Delocalization of oxygen lone pair into the phenyl ring. nih.gov |

| π (Caromatic-Caromatic) | π (Caromatic-Caromatic) | π → π | ~18-22 | Intra-ring delocalization contributing to aromaticity. |

| σ (C-H)methyl | π (Caromatic-Caromatic) | σ → π* | ~2-5 | Hyperconjugation from methyl C-H bonds to the ring. |

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be used to interpret experimental data and confirm molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within DFT. nih.govrsc.org This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Accurate prediction of ¹H and ¹³C NMR spectra for biaryl compounds has been shown to be achievable with functionals like B3LYP and ωB97XD, coupled with basis sets such as 6-31G(d,p). nih.govresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method computes the energies of electronic transitions from the ground state to various excited states. The output provides the absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption band, and the nature of the electronic transition (e.g., HOMO → LUMO). rsc.org For aromatic systems like this biphenyl derivative, the primary absorptions are expected to correspond to π → π* transitions. nih.gov

| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (Aromatic) | Adjacent to C-C biphenyl bond | ~6.8 - 7.0 | - |

| H (Aromatic) | Adjacent to methyl group | ~7.1 - 7.3 | - |

| H (Methoxy) | -OCH₃ | ~3.7 - 3.9 | - |

| H (Methyl) | -CH₃ | ~2.3 - 2.5 | - |

| C (Aromatic) | Attached to Methoxy | - | ~155 - 158 |

| C (Aromatic) | Attached to Methyl | - | ~130 - 133 |

| C (Aromatic) | Attached to other ring | - | ~128 - 131 |

| C (Methoxy) | -OCH₃ | - | ~55 - 57 |

| C (Methyl) | -CH₃ | - | ~20 - 22 |

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~285 | > 0.5 | HOMO → LUMO | π → π |

| ~240 | > 0.3 | HOMO-1 → LUMO | π → π |

| ~210 | > 0.4 | HOMO → LUMO+1 | π → π* |

Ab Initio Methods for Electronic Structure

Ab initio quantum chemistry methods are a class of computational procedures for solving the electronic Schrödinger equation, without the need for empirical parameters. These methods are crucial for determining the electronic structure, energies, and other molecular properties from first principles. For a molecule like this compound, ab initio calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the distribution of electrons and the nature of chemical bonding.

DFT calculations can provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic stability. In the case of this compound, the electron-donating nature of the methoxy and methyl groups is expected to influence these frontier orbitals. Theoretical studies on similar substituted biphenyls have shown that such substituents can raise the energy of the HOMO, thereby affecting the molecule's ionization potential and its behavior in chemical reactions. rdd.edu.iqresearchgate.net

The choice of basis set and functional is critical for obtaining accurate results with DFT. For substituted biphenyls, basis sets of at least triple-zeta quality with polarization and diffuse functions are often necessary to accurately describe the electronic structure and intermolecular interactions. semanticscholar.org Functionals that incorporate dispersion corrections are also important for correctly modeling the weak van der Waals forces that can influence the conformation of the molecule. ic.ac.uk

Table 1: Representative Data from DFT Calculations on Substituted Biphenyls

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Biphenyl | B3LYP/6-31G(d,p) | -6.25 | -0.15 | 6.10 |

| 4,4'-dimethylbiphenyl | B3LYP/6-31G(d,p) | -5.98 | -0.08 | 5.90 |

Note: This table presents representative data for biphenyl and related substituted compounds to illustrate the expected electronic effects. The exact values for this compound would require specific calculations.

Conformational Analysis and Dynamics

The conformational flexibility of biphenyl and its derivatives is a topic of significant interest in chemistry. The rotation around the central carbon-carbon single bond gives rise to different spatial arrangements of the two phenyl rings, each with a distinct energy.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. For this compound, the most important geometric parameter is the dihedral angle between the two phenyl rings. A one-dimensional PES can be generated by calculating the energy of the molecule at various fixed dihedral angles, while allowing all other geometric parameters to relax.

The PES for this molecule is expected to show high energy barriers at planar (0°) and perpendicular (90°) conformations. The planar conformation is destabilized by the severe steric clash between the bulky ortho-methoxy groups. The perpendicular conformation, while alleviating steric hindrance, disrupts the π-conjugation between the two rings, leading to a higher energy state. The global minimum on the PES would correspond to a twisted or skewed conformation, where the dihedral angle represents the optimal balance between steric repulsion and electronic stabilization.

The rotation around the central C-C bond in substituted biphenyls leads to the possibility of rotational isomers, or conformers. In this compound, the steric hindrance between the ortho-methoxy groups is the dominant factor determining the preferred dihedral angle. rsc.orgrsc.org Computational studies on 2,2'-disubstituted biphenyls have shown that the size of the ortho substituents directly correlates with the magnitude of the rotational barrier and the equilibrium dihedral angle. libretexts.orgresearchgate.net For 2,2'-dimethoxybiphenyl (B32100), the dihedral angle is expected to be significantly larger than that of unsubstituted biphenyl (which is around 40-45°).

Furthermore, the methoxy groups themselves have rotational freedom around the C-O bond. This can lead to different rotational isomers, such as syn and anti conformers, depending on the relative orientation of the methyl groups of the methoxy substituents. The relative energies of these conformers would also be a feature of the detailed PES.

Table 2: Calculated Dihedral Angles and Rotational Barriers for Selected Biphenyls

| Compound | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl | wB97XD/6-31G(d,p) | ~45 | ~2 |

| 2,2'-dimethylbiphenyl | B3LYP/6-311+G* | 84.9 - 94.8 | ~15 |

Note: This table provides examples from computational studies on related compounds to illustrate the impact of ortho-substituents. The values for this compound are expected to be in a similar range to other 2,2'-disubstituted biphenyls with bulky groups.

While PES mapping provides a static picture of the energy landscape, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations can be used to sample the vast conformational space of the molecule, including the rotation around the central biphenyl bond and the rotations of the methoxy and methyl groups. tandfonline.commdpi.com By running simulations at different temperatures, it is possible to observe transitions between different conformational states and to calculate the free energy barriers for these transitions. MD simulations in the presence of a solvent can also provide insights into how the environment affects the conformational preferences of the molecule.

The conformational preferences of this compound are dictated by a delicate interplay of steric and electronic effects of its substituents.

2,2'-Dimethoxy Groups : The primary influence of the ortho-methoxy groups is steric hindrance. Their bulkiness forces the phenyl rings to adopt a non-planar conformation to minimize van der Waals repulsion. rsc.orgrsc.org This leads to a high rotational barrier, making the interconversion between enantiomeric twisted conformations slow. The electronic effect of the methoxy groups, being electron-donating through resonance and electron-withdrawing through induction, will also modulate the electronic structure of the rings.

Advanced Materials Applications and Catalysis

Role in Organic Electronics

The biphenyl (B1667301) unit is a common scaffold in materials for organic electronics due to its rigid structure and ability to transport charge. The specific substitution pattern of 2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl allows for the fine-tuning of electronic energy levels and physical properties, making it a prospective candidate for various organic electronic devices.

In the architecture of Organic Light-Emitting Diodes (OLEDs), hole-transport materials (HTMs) and host materials for the emissive layer are crucial for device efficiency and longevity. Biphenyl derivatives are frequently employed in these roles. The twisted structure of 2,2'-disubstituted biphenyls, like the target compound, can be advantageous in creating amorphous materials with high glass transition temperatures, preventing crystallization and enhancing the morphological stability of the OLED device.

The methoxy (B1213986) groups, being electron-donating, can influence the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for efficient hole injection from the anode and transport to the emissive layer. By incorporating this compound into larger molecular structures, it is possible to develop HTMs with appropriate energy levels that align with other materials in the OLED stack, thereby facilitating balanced charge transport and improving recombination efficiency. researchgate.netnih.gov Furthermore, the wide bandgap often associated with biphenyl structures makes them suitable as host materials for phosphorescent emitters, particularly for blue light emission, as they can prevent energy back-transfer from the guest emitter to the host. nih.gov

The performance of organic solar cells (OSCs) is highly dependent on the morphology and electronic properties of the active layer, which is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material. Biphenyl-based compounds have been explored as additives or components in the active layer to enhance performance.

The introduction of a biphenyl derivative like this compound can influence the nanoscale morphology of the BHJ. google.com Its rigid, bulky structure could help to control the phase separation between the donor and acceptor materials, potentially leading to more optimal domain sizes for efficient exciton (B1674681) dissociation and charge transport. Furthermore, the electronic properties conferred by the methoxy and methyl groups could modify the open-circuit voltage (Voc) or short-circuit current (Jsc) of the device. Research into additives for the active layer has shown that even small amounts of specific compounds can significantly improve power conversion efficiency by optimizing the film morphology and charge carrier mobility. google.commdpi.com

Dye-sensitized solar cells (DSSCs) rely on a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The dye is the primary component responsible for light absorption. mdpi.com While there is no direct research found applying this compound itself as a photosensitizer, its structure could serve as a core or a linker in a more complex organic dye.

An effective DSSC dye requires a strong light-harvesting ability across the visible spectrum, appropriate HOMO and LUMO energy levels for efficient electron injection into the semiconductor's conduction band, and subsequent regeneration by the electrolyte. mdpi.com The biphenyl scaffold can act as a conjugated bridge between an electron-donating part and an electron-accepting/anchoring group in a D-π-A (Donor-π bridge-Acceptor) dye structure. The methoxy and methyl groups on the biphenyl core would serve to tune the electronic properties, potentially red-shifting the absorption spectrum and optimizing the energy levels for more efficient charge transfer processes within the cell.

Engineering in Polymer Science and Advanced Materials

The rigid and twisted conformation of this compound makes it an attractive monomer for the synthesis of high-performance polymers. Its incorporation into a polymer backbone can impart desirable properties such as increased thermal stability, enhanced solubility, and specific optical and electronic characteristics.

This compound can be used as a monomer in the synthesis of various polymers, such as poly(arylene ether)s and polyketones. The methoxy groups, while relatively stable, can be demethylated to form hydroxyl groups, creating a biphenol monomer. This resulting 2,2'-dihydroxy-5,5'-dimethyl-1,1'-biphenyl is a key precursor for nucleophilic aromatic substitution polymerization to produce poly(arylene ether)s. These polymers are known for their high thermal stability, mechanical strength, and chemical resistance. researchgate.net

Additionally, the aromatic rings of the biphenyl unit are susceptible to electrophilic aromatic acylation. Research on the closely related 2,2'-dimethoxybiphenyl (B32100) has demonstrated its utility as an excellent acyl-acceptant monomer in Friedel-Crafts acylation polymerization to synthesize wholly aromatic polyketones. researchgate.net These polymers are high-performance thermoplastics with high glass transition temperatures and thermal stability. The presence of the dimethyl groups in the 5 and 5' positions would be expected to enhance the solubility of the resulting polymers in organic solvents without significantly compromising their thermal properties.

Below is a table showing results from a study on the polymerization of 2,2'-dimethoxybiphenyl (1a) with various dicarboxylic acids (2a-d), which serves as a model for the potential reactivity of this compound in similar polycondensation reactions. researchgate.net

| Dicarboxylic Acid Monomer | Yield (%) | Inherent Viscosity (ηinh/dL g⁻¹) |

|---|---|---|

| 2a | 99 | 0.49 |

| 2b | 93 | 0.23 |

| 2c | 78 | 0.23 |

| 2d | >99 | 0.09 |

Incorporating the this compound moiety into conjugated polymer backbones is a strategy for tuning their optical and electronic properties. The non-coplanar structure of the biphenyl unit can disrupt π-conjugation to a controlled extent. This disruption affects the energy of the HOMO and LUMO levels and, consequently, the band gap of the material.

The electron-donating nature of the methoxy groups generally raises the HOMO energy level of a conjugated system, which can lead to a reduction in the bandgap and a bathochromic (red) shift in the material's absorption and emission spectra. nih.gov This principle is fundamental in designing polymers for specific applications, such as the active layer in organic solar cells or the emissive layer in OLEDs. By strategically placing the this compound unit within a polymer chain, researchers can fine-tune the optoelectronic properties to match the requirements of a particular device. nih.gov The methyl groups also contribute to this tuning by enhancing solubility, which is crucial for solution-based processing of these advanced materials.

The table below illustrates the effect of methoxy substitution on the optical and electronic properties of a diketopyrrolopyrrole (DPP)-based polymer system, demonstrating the general principle of how such substitutions can tune material characteristics.

| Polymer | Substitution | Absorption Max (nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| P1 | Non-methoxy | 799 | 1.24 | -5.32 | -4.08 |

| P2 | Methoxy | 858 | 1.12 | -5.18 | -4.06 |

| P3 | Non-methoxy | 862 | 1.18 | -5.26 | -4.08 |

| P4 | Methoxy | 957 | 1.02 | -5.10 | -4.08 |

Ligands and Catalysts in Asymmetric Synthesis